molecular formula C22H24N2O3S B11311154 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide

Cat. No.: B11311154
M. Wt: 396.5 g/mol
InChI Key: JPHDQEIVLIOWSL-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide is a synthetic pyrrole-based benzamide derivative characterized by a substituted pyrrole core. Key structural features include:

  • A phenylsulfonyl group at position 3, contributing to electron-withdrawing effects and influencing solubility.
  • A propan-2-yl (isopropyl) group at position 1, modulating steric hindrance and metabolic stability.
  • A benzamide moiety at position 2, providing a pharmacophoric scaffold common in bioactive molecules.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]benzamide

InChI

InChI=1S/C22H24N2O3S/c1-15(2)24-17(4)16(3)20(28(26,27)19-13-9-6-10-14-19)21(24)23-22(25)18-11-7-5-8-12-18/h5-15H,1-4H3,(H,23,25)

InChI Key

JPHDQEIVLIOWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as solvent choice, temperature, and pressure can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following benzamide derivatives (from , lines 5–8) share the benzamide backbone but differ in substituents and core structure. A detailed comparison is provided below:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Substituents Potential Properties
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide (Target) Pyrrole 4,5-dimethyl; 3-phenylsulfonyl; 1-propan-2-yl High hydrophobicity; electron-deficient core; potential for π-π stacking with sulfonyl group .
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide Peptide-like chain 4-methoxyphenyl; hydroxy-phenylpropan-2-yl amino Increased polarity due to methoxy and hydroxyl groups; possible hydrogen-bonding capacity .
N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide Peptide-like chain 4-ethoxyphenyl; hydroxy-phenylpropan-2-yl amino Moderate lipophilicity (ethoxy > methoxy); enhanced metabolic stability compared to methoxy analog .
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide Peptide-like chain 4-propoxyphenyl; hydroxy-phenylpropan-2-yl amino Higher lipophilicity (propoxy chain); potential for prolonged half-life .
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide Peptide-like chain 4-isopropoxyphenyl; hydroxy-phenylpropan-2-yl amino Steric hindrance from isopropoxy group; reduced solubility but improved target selectivity .

Key Findings:

Core Structure Differences :

  • The target compound employs a pyrrole ring , offering a planar, aromatic system conducive to binding aromatic residues in enzymes or receptors. In contrast, the analogs in Table 1 utilize peptide-like chains with chiral centers, enabling stereospecific interactions (e.g., enzyme active sites) .

Comparatively, the alkoxy groups (methoxy, ethoxy, etc.) in analogs act as electron donors, altering electronic profiles and solubility . Steric Effects: The isopropyl group in the target compound and the isopropoxy group in the last analog (Table 1, row 5) both introduce steric bulk, which may reduce off-target interactions but limit solubility.

Biological Implications :

  • The target compound’s pyrrole core may confer unique pharmacokinetic properties, such as resistance to oxidative metabolism, compared to the peptide-like analogs.
  • Analogs with hydroxyl groups (e.g., lines 5–8) could exhibit higher aqueous solubility but shorter half-lives due to phase II metabolism (e.g., glucuronidation) .

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S with a molecular weight of approximately 396.5 g/mol . The compound features a pyrrole ring substituted with a phenylsulfonyl group and an isopropyl moiety, contributing to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H24N2O3S
Molecular Weight396.5 g/mol
CAS Number1010900-56-7

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , anti-inflammatory , and anticancer properties. The compound's mechanism of action likely involves modulation of enzyme activity and receptor interactions, which can lead to therapeutic effects in various conditions.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against several bacterial strains. Studies suggest that it may inhibit bacterial growth by interfering with essential metabolic pathways, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases by modulating cytokine production and inflammatory mediators.

Anticancer Potential

Preliminary research indicates that the compound may have anticancer properties. For instance, it has been tested for its ability to induce apoptosis in cancer cell lines, showing promising results in inhibiting tumor growth . Further studies are necessary to explore its efficacy and safety in clinical settings.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .
  • Anti-inflammatory Research : In a model of inflammation, the compound was found to significantly reduce levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : The compound was tested against multiple bacterial strains, showing effective inhibition comparable to standard antibiotics.

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